molecular formula C35H56O12 B1152106 Tenacissoside F CAS No. 928151-78-4

Tenacissoside F

Cat. No.: B1152106
CAS No.: 928151-78-4
Attention: For research use only. Not for human or veterinary use.
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Description

Tenacissoside F is a steroid glycoside compound isolated from the plant Marsdenia tenacissima. It is known for its complex structure, which includes a tenacigenin B aglycone linked to a sugar moiety. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Mechanism of Action

Target of Action

Tenacissoside F is a major active component of Marsdenia tenacissima, a traditional Chinese medicine Related compounds such as tenacissosides i, h, and g have been shown to target p53, jak-1, and hif1α, respectively . These targets play crucial roles in apoptosis, angiogenesis, and immune function .

Mode of Action

For instance, related compounds have been shown to promote apoptosis, inhibit angiogenesis, and improve immune function .

Biochemical Pathways

Related compounds have been found to influence pathways associated with apoptosis, angiogenesis, and immune function . These pathways and their downstream effects contribute to the compound’s pharmacological effects.

Pharmacokinetics

A study on related compounds, tenacissosides g, h, and i, has been conducted . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds could provide insights into the pharmacokinetics of this compound. These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Related compounds have been shown to have anti-tumor effects . They promote apoptosis, inhibit angiogenesis, and improve immune function . These effects could potentially be shared by this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Marsdenia tenacissima, the plant from which this compound is derived, is adapted to calcium-rich karst regions . This adaptation could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenacissoside F involves the extraction of the compound from Marsdenia tenacissima. The process typically includes:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Tenacissoside F can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Tenacissoside G
  • Tenacissoside H
  • Tenacissoside I
  • Marsdenoside F
  • Dregeoside Da1
  • Otophylloside F

Comparison: Tenacissoside F is unique due to its specific sugar moiety and aglycone structure, which contribute to its distinct biological activities. Compared to similar compounds, this compound may exhibit different potency and efficacy in its biological effects .

Properties

IUPAC Name

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOHWIVFCMYBJP-HCGZSUPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Tenacissoside F and where has it been found?

A1: this compound is a steroidal glycoside isolated from the stem of the plant Marsdenia tenacissima. [] Its structure consists of a C21 steroidal aglycone with a sugar chain attached. The sugar chain is composed of 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose. [] The aglycone portion contains diester groups at the C-11 and C-12 positions. []

Q2: How is this compound detected and quantified in complex mixtures?

A2: While this compound itself was not analyzed in the study, a related compound with a similar steroidal structure, Marsdenoside I (also a C21 steroidal glycoside found in Marsdenia tenacissima), was successfully identified and quantified in rat plasma using a validated LC-MS/MS method. [] This method employed liquid-liquid extraction followed by separation on a C18 column and detection with electrospray ionization in negative ion mode. [] This suggests that similar analytical techniques could be adapted for the detection and quantification of this compound.

Q3: Has this compound shown any potential for biological activity?

A3: While specific biological activity data for this compound is limited in the provided research, its presence in Marsdenia tenacissima extracts, alongside other bioactive steroidal glycosides like Tenacigenoside A and Marsdenoside I, suggests potential therapeutic avenues. [, ] Further research is needed to determine the specific biological activity and potential applications of this compound.

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